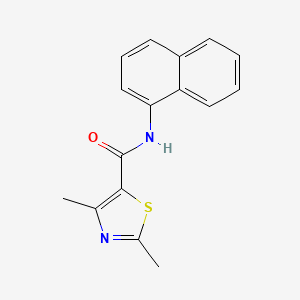

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves intricate chemical reactions designed to introduce specific functional groups, such as the nitro, amide, and thiadiazole moieties, into the molecular backbone. For instance, a study on the synthesis and anti-leishmanial activity of thiadiazol-2-amines containing various moieties highlights the complexity and specificity of chemical synthesis approaches used to create bioactive thiadiazole derivatives (Tahghighi et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is critical in determining their physicochemical properties and biological activity. Studies often use techniques like X-ray crystallography to elucidate the structural details. For example, the crystal structure of a similar compound, N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, was determined to understand its configuration and interactions at the molecular level (Zong & Wang, 2009).

Chemical Reactions and Properties

The reactivity of such compounds can be explored through their involvement in chemical reactions, including their role as intermediates in the synthesis of more complex molecules or their reactivity towards biological targets. The study by Androsov (2008) on the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, for example, sheds light on the potential chemical pathways and transformations that similar compounds might undergo (Androsov, 2008).

Physical Properties Analysis

The physical properties of such compounds, including solubility, vapor pressure, and distribution coefficients, are essential for understanding their behavior in different environments and their potential applications. Ol’khovich et al. (2017) provided experimental data on the physicochemical properties of a similar bioactive compound, emphasizing the importance of these characteristics in the compound's bioactivity profile (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications and efficacy of such compounds. For instance, the study on the synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole by Androsov and Neckers (2007) illustrates how the chemical properties of similar compounds can be manipulated for desired outcomes (Androsov & Neckers, 2007).

Aplicaciones Científicas De Investigación

Development of Anticonvulsants

One significant application is in the development of anticonvulsants. A study by Sych et al. (2018) focused on the synthesis of a derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity. This compound was compared to the classic drug 'Depakin' and showed promising results, leading to further preclinical studies.

Physico-Chemical Properties

The physico-chemical properties of these compounds are also of interest. Ol’khovich et al. (2017) in their study titled "Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution" Ol’khovich et al. (2017) investigated the saturated vapor pressure, solubility, and distribution coefficients of a similar compound. These properties are crucial for understanding the behavior of these compounds in different environments.

Hypoxia-Selective Antitumor Agents

In the field of oncology, these compounds have been explored as potential hypoxia-selective antitumor agents. Palmer et al. (1996) synthesized a series of regioisomers of a related compound and evaluated their cytotoxicity under hypoxic conditions Palmer et al. (1996). This research is significant for developing targeted cancer therapies.

Apoptosis Induction in Tumor Cells

Thiazolides, a class of compounds that includes derivatives of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, have been studied for their ability to induce apoptosis in tumor cells. Brockmann et al. (2014) focused on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells Brockmann et al. (2014).

Positron Emission Tomography Ligands

Another application is in the development of positron emission tomography (PET) ligands. Yamasaki et al. (2011) worked on synthesizing and evaluating a new PET ligand for imaging metabotropic glutamate receptor subtype 1 Yamasaki et al. (2011).

Hydrolysis and Soil Metabolism Studies

The hydrolysis and soil metabolism of these compounds have also been investigated. Rouchaud et al. (2010) studied the hydrolysis of a benzoylamide derivative, leading to the formation of unexpected products Rouchaud et al. (2010).

Inhibition of Nitric Oxide Synthase

These compounds have been studied for their inhibitory activities against nitric oxide synthase, which is significant for treating various inflammatory diseases. Arias et al. (2018) developed pyrazoline and thiadiazoline heterocycles and reported their activities against different isoforms of nitric oxide synthase Arias et al. (2018).

Anti-Leishmanial Activity

In the realm of infectious diseases, these compounds have shown potential as anti-leishmanial agents. Tahghighi et al. (2012) synthesized a novel series of 1,3,4-thiadiazol-2-amines and evaluated their in vitro anti-leishmanial activity Tahghighi et al. (2012).

Kinesin Spindle Protein Inhibitors

In cancer therapy, derivatives of this compound have been explored as kinesin spindle protein inhibitors. Theoclitou et al. (2011) identified a compound that exhibited biochemical potency and suitable pharmaceutical properties for cancer treatment Theoclitou et al. (2011).

Propiedades

IUPAC Name |

3-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-7(2)11-14-15-12(20-11)13-10(17)8-4-3-5-9(6-8)16(18)19/h3-7H,1-2H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHJRGOHVYWUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)